Cas no 2680749-23-7 (tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate)

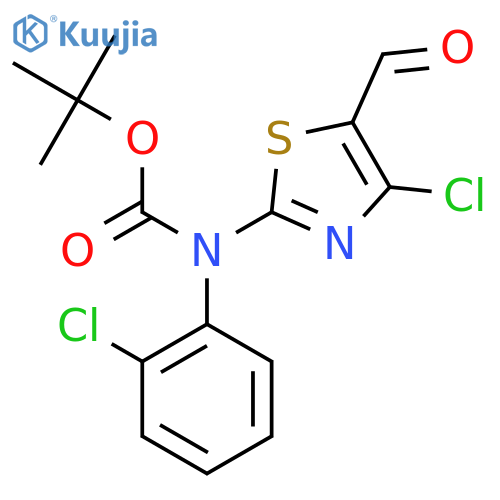

2680749-23-7 structure

商品名:tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate

- EN300-28301135

- 2680749-23-7

-

- インチ: 1S/C15H14Cl2N2O3S/c1-15(2,3)22-14(21)19(10-7-5-4-6-9(10)16)13-18-12(17)11(8-20)23-13/h4-8H,1-3H3

- InChIKey: OKMZOWOSTDQVPP-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1N(C1=NC(=C(C=O)S1)Cl)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 372.0102189g/mol

- どういたいしつりょう: 372.0102189g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 447

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 87.7Ų

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28301135-5.0g |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |

2680749-23-7 | 95.0% | 5.0g |

$1945.0 | 2025-03-19 | |

| Enamine | EN300-28301135-1.0g |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |

2680749-23-7 | 95.0% | 1.0g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28301135-0.25g |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |

2680749-23-7 | 95.0% | 0.25g |

$617.0 | 2025-03-19 | |

| Enamine | EN300-28301135-10.0g |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |

2680749-23-7 | 95.0% | 10.0g |

$2884.0 | 2025-03-19 | |

| Enamine | EN300-28301135-10g |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |

2680749-23-7 | 10g |

$2884.0 | 2023-09-07 | ||

| Enamine | EN300-28301135-1g |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |

2680749-23-7 | 1g |

$671.0 | 2023-09-07 | ||

| Enamine | EN300-28301135-5g |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |

2680749-23-7 | 5g |

$1945.0 | 2023-09-07 | ||

| Enamine | EN300-28301135-0.1g |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |

2680749-23-7 | 95.0% | 0.1g |

$591.0 | 2025-03-19 | |

| Enamine | EN300-28301135-0.05g |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |

2680749-23-7 | 95.0% | 0.05g |

$563.0 | 2025-03-19 | |

| Enamine | EN300-28301135-0.5g |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |

2680749-23-7 | 95.0% | 0.5g |

$645.0 | 2025-03-19 |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370

2680749-23-7 (tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate) 関連製品

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬